molecular formula C18H13F B8408882 1-(4-Fluorostyryl)naphthalene

1-(4-Fluorostyryl)naphthalene

Cat. No.: B8408882
M. Wt: 248.3 g/mol
InChI Key: DANJUFMMKKUECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorostyryl)naphthalene is a useful research compound. Its molecular formula is C18H13F and its molecular weight is 248.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H13F

Molecular Weight

248.3 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethenyl]naphthalene

InChI

InChI=1S/C18H13F/c19-17-12-9-14(10-13-17)8-11-16-6-3-5-15-4-1-2-7-18(15)16/h1-13H

InChI Key

DANJUFMMKKUECI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven-dried 500 ml three-neck flask was purged with nitrogen and charged with (naphthalen-1-ylmethyl)triphenylphosphonium (11.67 g, 26.6 mmol) and dry THF (200 ml). Sodium hydride (1.06 g, 26.6 mmol) was added and reaction mixture was left to stir overnight at room temperature. Solution was orange in the morning. A solution of 4-fluorobenzaldehyde (3.0 g, 24.2 mmol) in dry THF (30 ml) was added next day (16 h later) over the period of 45 minutes, bleaching the orange-red color. Reaction mixture was stirred at room temperature for 24 hours. THF was removed under reduced pressure. Crude product was purified by column chromoatography on silica gel with 5% CHCl3 in hexanes. The desired product is a mixture of cis- and trans-isomers. Yield 5.7 g (95%) of a viscous oil. The structure was confirmed by 1H NMR spectroscopy.
Name
(naphthalen-1-ylmethyl)triphenylphosphonium
Quantity
11.67 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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